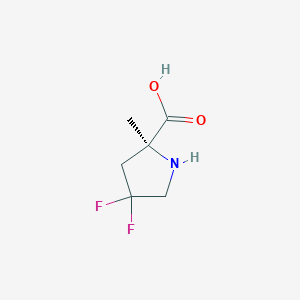

(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid

Description

Chemical Structure and Fundamental Properties

Molecular Identification and Nomenclature

IUPAC Naming Conventions and Synonyms

The compound follows systematic International Union of Pure and Applied Chemistry nomenclature as (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid. This systematic name precisely describes the molecular architecture, indicating the stereochemical configuration at the 2-position, the difluoro substitution pattern at the 4-position, and the presence of both methyl and carboxylic acid functional groups attached to the pyrrolidine ring system.

The compound is recognized under several alternative nomenclature systems and synonyms that reflect different naming conventions and structural perspectives. The most commonly encountered synonym is 4,4-Difluoro-2-methyl-L-proline, which emphasizes its relationship to the naturally occurring amino acid proline and specifically denotes the L-configuration. Additional systematic names include L-Proline, 4,4-difluoro-2-methyl-, which follows the conventional amino acid naming pattern used in biochemical contexts.

Other recognized synonyms encompass (S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid, which emphasizes the absolute stereochemical configuration using the Cahn-Ingold-Prelog priority system. This naming convention is particularly valuable in stereochemical discussions and synthetic applications where absolute configuration is paramount.

Properties

IUPAC Name |

(2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c1-5(4(10)11)2-6(7,8)3-9-5/h9H,2-3H2,1H3,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQFCVHLMDDEJL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC(CN1)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303449 | |

| Record name | 4,4-Difluoro-2-methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363384-65-9 | |

| Record name | 4,4-Difluoro-2-methyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363384-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluoro-2-methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

Chiral amino acids or derivatives such as N-Boc-protected amino acids or methyl esters of 4-hydroxyproline are commonly used as starting points. These are commercially available and provide the chiral backbone required for stereoselective synthesis.

Reduction of N-Boc-protected amino acids to corresponding amino alcohols is achieved using borane complexes (e.g., borane disulfide complex), yielding high conversion rates.

Introduction of Difluoro Groups

The geminal difluoro substitution at the 4-position is introduced via difluoromethylation reactions using reagents such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO2CF2CO2H).

The difluoromethylation is typically catalyzed by copper(I) iodide in acetonitrile at moderate temperatures (~45°C). The reaction is controlled to maintain temperature below 50°C to optimize yield and selectivity.

Yields for difluoromethylation steps typically range from moderate to good (around 39–44%) depending on the substrate and conditions.

Protection and Deprotection Steps

Amino groups are commonly protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during fluorination and alkylation.

After difluoromethylation, deprotection of Boc groups is performed under acidic conditions, often yielding the desired amino acid hydrochloride salts in high yield.

Carboxylic acid groups may be protected as methyl or benzyl esters during intermediate steps to facilitate selective reactions and then saponified back to acids.

Catalytic Hydrogenation and Stereoselective Reduction

Catalytic hydrogenation is used to reduce double bonds in intermediates, often employing palladium catalysts. However, in some cases, palladium-catalyzed hydrogenolysis is slow or ineffective, requiring treatment with nickel under atmospheric pressure to complete the reaction efficiently.

Stereoselective hydrogenation yields cis-isomers preferentially when starting from chiral single enantiomers, which is critical for obtaining the (2S) configuration without racemization.

Alkylation and Functional Group Transformations

Alkylation of hydroxyl groups or carboxylates is conducted using strong bases such as sodium hydride, n-butyllithium, or metallic sodium to generate alkoxides, which then react with alkylating agents in the presence of phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol).

Hydrolysis of intermediates is performed under alkaline conditions using lithium hydroxide, sodium hydroxide, or potassium hydroxide to convert esters or anhydrides to carboxylic acids.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Reduction | Borane disulfide complex | Conversion of N-Boc amino acid to amino alcohol (high yield) |

| 2 | Difluoromethylation | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid, CuI catalyst, MeCN, 45°C | Introduction of CHF2O group (39–44% yield) |

| 3 | Boc Deprotection | Acidic conditions (e.g., HCl) | Removal of Boc, formation of amino acid hydrochloride (high yield) |

| 4 | Catalytic hydrogenation | Pd or Ni catalyst, atmospheric pressure | Reduction of double bonds, stereoselective cis-isomer formation |

| 5 | Alkylation (if applicable) | Strong base (NaH, n-BuLi), alkylating agent, phase transfer catalyst | Alkylation of hydroxyl/carboxyl groups (moderate to good yield) |

| 6 | Hydrolysis | Alkali base (LiOH, NaOH, KOH) | Conversion of esters/anhydrides to carboxylic acid |

Research Findings and Notes on Preparation

The incorporation of fluorine atoms notably alters pharmacokinetic and biological properties, making the synthesis of such fluorinated pyrrolidines highly valuable in drug development.

The stereochemistry at the 2-position is critical; methods that avoid racemization during hydrogenation and alkylation are preferred to maintain the (2S) configuration.

Use of phase transfer catalysts and controlled reaction conditions enhances alkylation efficiency and selectivity.

Difluoromethylation using fluorosulfonyl reagents is a relatively recent and effective method for introducing geminal difluoro groups on heterocycles.

Catalytic hydrogenation conditions must be optimized to avoid racemization and ensure high stereoselectivity, sometimes requiring alternative catalysts like nickel when palladium is insufficient.

Summary Table of Key Preparation Parameters

| Parameter | Details/Conditions | Notes |

|---|---|---|

| Starting materials | N-Boc-protected amino acids, methyl esters of 4-hydroxyproline | Commercially available, chiral sources |

| Difluoromethylation reagent | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | Copper(I) iodide catalyst, MeCN solvent |

| Temperature for fluorination | 40–50°C | Controlled to avoid side reactions |

| Protection groups | Boc, Fmoc | For amino group protection |

| Deprotection | Acidic conditions (e.g., HCl) | High yield of free amino acid |

| Catalytic hydrogenation | Pd or Ni catalyst, atmospheric pressure | Ni used when Pd ineffective |

| Alkylation base | NaH, n-BuLi, metallic sodium | Phase transfer catalyst improves yield |

| Hydrolysis | LiOH, NaOH, KOH | Conversion to carboxylic acid |

| Overall yields | Moderate to high (varies by step) | Difluoromethylation step typically ~40% |

This detailed synthesis overview integrates diverse research findings and patent literature to provide a comprehensive understanding of the preparation methods for this compound. The synthetic route demands precise control of stereochemistry, selective fluorination, and careful protection/deprotection strategies to achieve the desired compound with high purity and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid functionality undergoes hydrolysis under basic conditions. This is critical for deprotection or functional group interconversion.

Example reaction conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| LiOH (2 M aqueous) | THF/Water | 0–20°C | 2 h | 94% |

| KOH (1 M aqueous) | THF/Water | RT | 16 h | 86% |

These reactions typically involve saponification of ester precursors (e.g., methyl esters) to yield the free carboxylic acid .

Deprotection Reactions

The compound’s synthesis often involves tert-butoxycarbonyl (Boc) protection, which can be removed under acidic conditions:

Reaction pathway:

-

Boc removal: Treatment with HCl in dichloromethane or TFA (trifluoroacetic acid) cleaves the Boc group.

-

Isolation: The free amine intermediate is stabilized via extraction and crystallization .

Catalytic Functionalization

Palladium-catalyzed reactions enable structural diversification:

-

Carboamination: Pd(0) catalysts facilitate intramolecular N-allylation for pyrrolidine ring functionalization .

-

Decarboxylative cross-coupling: Nickel-mediated CO₂ extrusion allows vinylation of unactivated C–H bonds .

Key reagent systems:

Stereochemical Transformations

The (2S) configuration influences reactivity:

-

Diastereoselective synthesis: Intramolecular hydroamination with Et₃SiH/I₂ yields 2,5-disubstituted pyrrolidines with >20:1 dr .

-

Rh(II)/Pd(0) relay catalysis: Enables N-sulfonyl pyrrolidine synthesis via α-imino carbene intermediates .

Fluorine-Specific Reactivity

The 4,4-difluoro substituents participate in:

-

Electrophilic substitution: Fluorine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr), though limited by the pyrrolidine ring’s stability.

-

Radical reactions: Fluorinated carbons may engage in HAT (hydrogen atom transfer) processes for C–H functionalization .

Stability and Side Reactions

-

Decarboxylation: Prolonged heating or strong bases (e.g., NaOH) may induce decarboxylation to form 4,4-difluoro-2-methylpyrrolidine.

-

Racemization: Acidic or high-temperature conditions risk epimerization at the C2 stereocenter .

Experimental Data Table

Mechanistic Insights

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:

The compound is utilized extensively in solid-phase peptide synthesis due to its ability to enhance the efficiency and yield of peptide production. The incorporation of fluorinated amino acids like (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid can improve the stability and bioactivity of the resulting peptides, making it a valuable asset in developing therapeutic peptides.

Drug Development

Pharmaceutical Applications:

This compound plays a significant role in the design of novel pharmaceutical agents, especially targeting neurological disorders. Its fluorinated structure can enhance the lipophilicity and bioavailability of drug candidates, which is crucial for improving their pharmacokinetic profiles. Research indicates that compounds featuring difluoromethyl groups can exhibit improved interactions with biological targets compared to their non-fluorinated counterparts .

Bioconjugation

Facilitating Targeted Drug Delivery:

this compound is employed in bioconjugation processes, which are essential for attaching biomolecules to surfaces or other molecules. This application is particularly important for creating targeted drug delivery systems that can enhance therapeutic efficacy while minimizing side effects .

Research in Organic Chemistry

Synthetic Methodologies:

The compound serves as a versatile intermediate in organic synthesis, allowing chemists to explore new reaction pathways and develop innovative synthetic methodologies. Its unique chemical properties facilitate various transformations, making it a subject of interest in synthetic organic chemistry .

Analytical Chemistry

Improving Analytical Techniques:

In analytical chemistry, this compound can be utilized to enhance the separation and identification of complex mixtures through techniques such as chromatography. The incorporation of fluorinated compounds often leads to better resolution and sensitivity in analytical methods .

Case Study 1: Peptide Synthesis Enhancement

A study demonstrated that incorporating this compound into peptide sequences resulted in enhanced stability against enzymatic degradation. This property is particularly beneficial for therapeutic peptides that require prolonged circulation times within biological systems.

Case Study 2: Neurological Drug Development

Research highlighted the use of this compound in developing new drug candidates for treating conditions like Alzheimer's disease. The fluorinated derivatives exhibited improved binding affinities to target receptors compared to their non-fluorinated analogs, suggesting potential for higher efficacy in clinical settings.

Mechanism of Action

The mechanism of action of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. This compound can modulate biological pathways by inhibiting or activating specific molecular targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences in Functional Properties

Stereochemistry :

- The (2S) configuration of the target compound distinguishes it from its (2R)-enantiomer (CAS: 1401332-74-8), which may exhibit divergent interactions with chiral biological targets (e.g., enzymes, receptors) .

Boc-protected derivatives (e.g., CAS: 1408002-85-6) offer improved solubility and stability for solid-phase peptide synthesis, unlike the unprotected acid form .

Fluorination Impact: The C4-difluoro motif increases electronegativity and metabolic stability compared to non-fluorinated proline analogs. For example, fluorination reduces oxidative degradation in vivo, a property critical for drug candidates .

Biological Activity

(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by the presence of two fluorine atoms and a carboxylic acid group, enhances its interactions with biological targets, making it a compound of interest in drug development and biochemical research.

The molecular formula of this compound is C6H9F2NO2, with a molecular weight of approximately 165.14 g/mol. The compound exhibits significant lipophilicity due to the difluoromethyl group, which may contribute to its metabolic stability and biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C6H9F2NO2 |

| Molecular Weight | 165.14 g/mol |

| CAS Number | 1363384-65-9 |

| Solubility | Varies with solvent |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and selectivity towards specific biological targets, potentially modulating pathways involved in disease processes. Research indicates that this compound may act as an inhibitor or activator depending on the target, suggesting a versatile mechanism of action that warrants further investigation.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. This activity is particularly relevant in the context of developing new therapeutic agents to combat antibiotic-resistant bacteria. The compound's ability to disrupt bacterial cell function may be linked to its structural characteristics, which facilitate interactions with microbial targets.

Antiviral Activity

Research also suggests potential antiviral effects , indicating that this compound may interact with viral proteins or host cell receptors involved in viral entry or replication. Understanding these interactions could lead to the development of targeted antiviral therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Binding Affinity : A study investigated the binding affinity of this compound to specific enzyme targets involved in metabolic pathways. Results indicated enhanced binding compared to non-fluorinated analogs, suggesting improved therapeutic potential.

- Antimicrobial Testing : In vitro testing demonstrated that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.

- In Vivo Studies : Animal model studies are ongoing to evaluate the pharmacokinetics and efficacy of this compound in treating infections. Initial results show promising bioavailability and therapeutic effects when administered at specific dosages.

Q & A

Q. What are the key synthetic methodologies for preparing (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid?

The synthesis typically involves diastereoselective fluorination or substitution reactions. For example, fluorinated pyrrolidine derivatives are synthesized via azide intermediates or nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride). Post-synthetic steps include deprotection (e.g., TFA cleavage) and purification via freeze-drying or chromatography. Structural confirmation is achieved using -NMR, -NMR, and HPLC (≥97% purity) .

Q. How is the stereochemical integrity of the (2S)-configuration maintained during synthesis?

Chiral auxiliaries or enantioselective catalysis are employed. For instance, Fmoc-protected intermediates (e.g., Fmoc-L-Pro(4,4-F)-OH) are used to preserve stereochemistry during solid-phase peptide synthesis. Diastereomeric ratios are monitored via chiral HPLC or polarimetry .

Q. What analytical techniques are critical for characterizing this compound?

Q. What are the recommended storage conditions?

Store as a trifluoroacetate salt at room temperature in airtight containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture or light to prevent decomposition .

Advanced Research Questions

Q. How do fluorination patterns influence the compound’s conformational stability and bioactivity?

The 4,4-difluoro substitution induces a locked chair conformation in the pyrrolidine ring, enhancing metabolic stability and binding affinity in enzyme inhibitors (e.g., prolyl oligopeptidase). Computational modeling (DFT) and X-ray crystallography are used to correlate fluorination with activity .

Q. What challenges arise in resolving diastereomers during synthesis?

Fluorinated pyrrolidines often form diastereomeric mixtures due to hindered rotation. Advanced separation techniques include:

Q. How is this compound utilized in medicinal chemistry SAR studies?

It serves as a proline mimetic in peptidomimetic drug design. For example, fluorinated analogs are incorporated into protease inhibitors to enhance selectivity and oral bioavailability. In vitro assays (e.g., IC determination) and molecular docking validate target engagement .

Q. What are the decomposition products under acidic/basic conditions?

Hydrolysis of the trifluoroacetate salt generates trifluoroacetic acid (TFA), which requires neutralization before biological assays. Under strong bases, defluorination may occur, forming pyrrolidine-2-carboxylic acid derivatives. LC-MS and -NMR track degradation pathways .

Q. How do solvent systems impact crystallization for X-ray studies?

Fluorinated compounds often require polar aprotic solvents (e.g., DMSO/water mixtures) for crystallization. Slow evaporation at 4°C yields diffraction-quality crystals. Heavy atom derivatives (e.g., bromine) may be needed for phasing .

Q. What discrepancies exist in reported synthetic yields and purity?

Yields vary (70–90%) depending on fluorination efficiency and purification methods. Contradictions arise from differing HPLC protocols (e.g., C18 vs. HILIC columns) or residual TFA in trifluoroacetate salts, which skew LC-MS results .

Methodological Notes

- Stereochemical Analysis : Use Mosher’s acid derivatives or NOESY to confirm absolute configuration .

- Fluorine Handling : Employ fluorophilic catalysts (e.g., BINAP-Pd complexes) to minimize side reactions .

- Safety : Avoid skin contact; fluorinated compounds may penetrate lipid bilayers. Use fume hoods and nitrile gloves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.